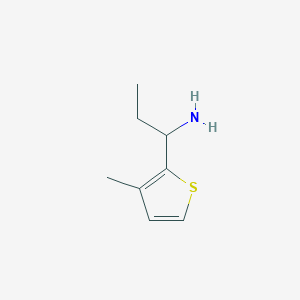
1-(3-Methylthiophen-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylthiophen-2-yl)propan-1-amine is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom The compound this compound is characterized by the presence of a thiophene ring substituted with a methyl group at the third position and a propan-1-amine group at the first position
Preparation Methods
The synthesis of 1-(3-Methylthiophen-2-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthiophene with a suitable alkylating agent, followed by the introduction of the amine group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The resulting intermediate is then subjected to reductive amination to introduce the amine group, yielding the final product.
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
1-(3-Methylthiophen-2-yl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically targets the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the amine group, converting it into the corresponding amine or alcohol.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation reactions can introduce halogen atoms into the thiophene ring, resulting in halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amine group may produce the corresponding amine or alcohol.
Scientific Research Applications
1-(3-Methylthiophen-2-yl)propan-1-amine has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It has been explored for its ability to modulate biological pathways and target specific molecular receptors.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties contribute to the development of high-performance materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. In medicinal chemistry, it may act as an agonist or antagonist of certain receptors, modulating their signaling pathways. The thiophene ring’s aromatic nature also contributes to its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
1-(3-Methylthiophen-2-yl)propan-1-amine can be compared with other thiophene derivatives to highlight its uniqueness. Similar compounds include:
Thiophene: The parent compound, thiophene, lacks the methyl and propan-1-amine substituents. It serves as a basic building block for more complex derivatives.
3-Methylthiophene: This compound has a methyl group at the third position of the thiophene ring but lacks the propan-1-amine group.
Propan-1-amine: This compound contains the amine group but lacks the thiophene ring and methyl substituent.
The presence of both the thiophene ring and the propan-1-amine group in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
1-(3-methylthiophen-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H13NS/c1-3-7(9)8-6(2)4-5-10-8/h4-5,7H,3,9H2,1-2H3 |
InChI Key |
ZSGHLKQYPOUKLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CS1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


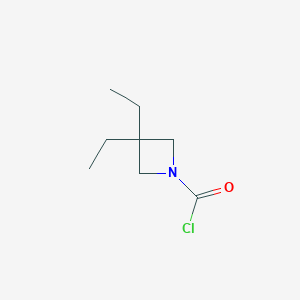

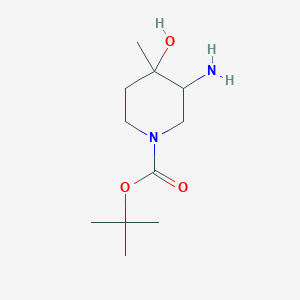




![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13276715.png)

![N-[3-(Methylsulfanyl)phenyl]oxan-4-amine](/img/structure/B13276732.png)
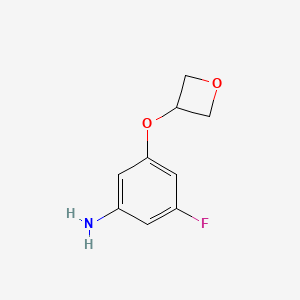
![[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13276744.png)
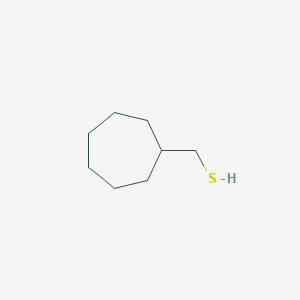
![(Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine](/img/structure/B13276770.png)
